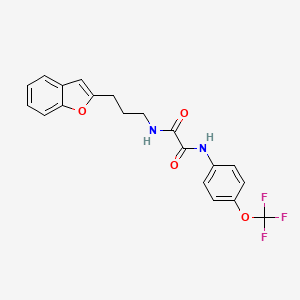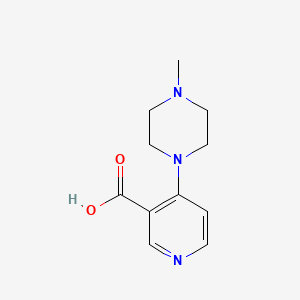
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate is a synthetic compound belonging to the class of carbamates. It is known for its potent and selective allosteric modulation of the metabotropic glutamate receptor subtype 1 (mGluR1)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium carbonate.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy derivatives, while reduction can produce piperidin-1-yl derivatives .
Aplicaciones Científicas De Investigación
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving metabotropic glutamate receptors, particularly mGluR1.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its modulation of mGluR1.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate involves its interaction with the metabotropic glutamate receptor subtype 1 (mGluR1). It acts as an allosteric modulator, binding to a site distinct from the glutamate binding site, thereby enhancing or inhibiting the receptor’s response to glutamate. This modulation affects various intracellular signaling pathways, leading to changes in neuronal activity and synaptic plasticity.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-8-ol derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring structure, often used in medicinal chemistry.
Carbamates: A broad class of compounds with diverse applications in agriculture, medicine, and industry.
Uniqueness
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate is unique due to its specific combination of structural features, which confer its selective allosteric modulation of mGluR1. This selectivity makes it a valuable tool in research focused on glutamate receptors and their role in neurological disorders.
Propiedades
IUPAC Name |
benzyl N-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-22(16-26-24(29)30-17-18-6-2-1-3-7-18)27-14-11-20(12-15-27)31-21-10-4-8-19-9-5-13-25-23(19)21/h1-10,13,20H,11-12,14-17H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKGQRNFDDBBKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide](/img/structure/B2366053.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2366055.png)

![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)
![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)
![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2366069.png)




